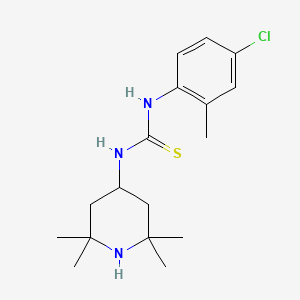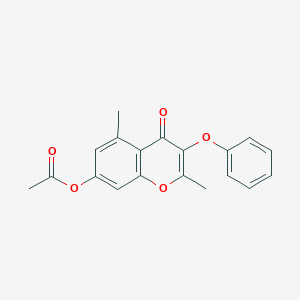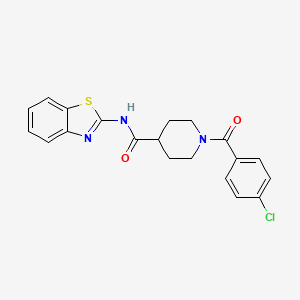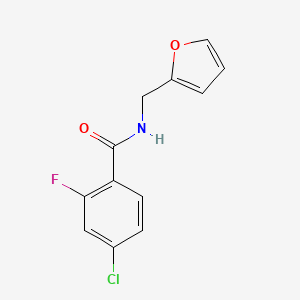
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-3201, is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as thioureas, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
科学研究应用
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been studied for its potential applications in various fields, including photoprotection, anti-inflammatory, and anti-aging properties. In photoprotection, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to protect skin cells from UV-induced damage by scavenging free radicals and inhibiting the production of reactive oxygen species. In anti-inflammatory applications, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases. In anti-aging applications, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to increase collagen synthesis and reduce the formation of wrinkles, making it a promising ingredient in cosmetic formulations.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-aging properties. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which are involved in various oxidative stress-related diseases. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to increase collagen synthesis and reduce the formation of wrinkles, making it a promising ingredient in cosmetic formulations.
实验室实验的优点和局限性
N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has not been extensively studied in vivo, and more research is needed to fully understand its safety and efficacy.
未来方向
There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, including its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to protect neurons from oxidative stress and reduce neuroinflammation, suggesting its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms underlying these effects and to develop N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea-based therapies for these diseases.
合成方法
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea in high yield and purity. This method has been reported in several scientific publications and is considered a reliable and efficient way to synthesize N-(4-chloro-2-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3S/c1-11-8-12(18)6-7-14(11)20-15(22)19-13-9-16(2,3)21-17(4,5)10-13/h6-8,13,21H,9-10H2,1-5H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEAPKDKBMBUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)



![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)


![N-(3-chloro-2-methylphenyl)-6-[(4H-1,2,4-triazol-3-ylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5705541.png)
![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)